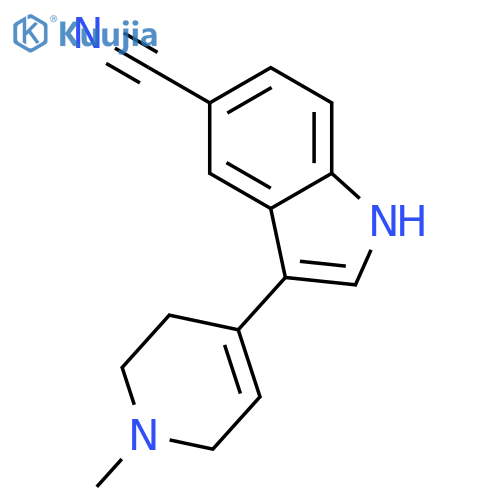Cas no 116480-60-5 (3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile)
3-(1-メチル-1,2,3,6-テトラヒドロ-4-ピリジニル)-1H-インドール-5-カルボニトリルは、複雑なヘテロ環構造を持つ有機化合物です。この化合物は、インドール骨格とテトラヒドロピリジン環が結合した特徴的な構造を有し、5位にシアノ基が導入されています。分子内に塩基性窒素原子を複数含むため、医薬品中間体としての応用が期待されます。特に、神経科学分野での受容体リガンドとしての活性が研究されており、選択性の高い生理活性を示す可能性があります。高い純度と安定性を備え、精密有機合成における多様な修飾が可能な点が利点です。

116480-60-5 structure
商品名:3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile
CAS番号:116480-60-5
MF:C15H15N3
メガワット:237.299702882767
MDL:MFCD08276951
CID:1087703
PubChem ID:14973216
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
- 3-(1-METHYL-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-1H-INDOLE-5-CARBONITRILE
- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-5-carbonitrile
- 3-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5-carbonitrile
- 5-Cyano-3-(1-methyl-1,2,5,6-tetrahydropyrid-4-yl)indole
- AGN-PC-0035TI
- CHEBI:135569
- CHEMBL283899
- CTK7C8315
- SBB098821
- SureCN1122074
- 5-Cyano-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)indole
- DTXSID90566322
- 5-cyano-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- DB-393563
- SCHEMBL1122074
- TQP0494
- 3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile, AldrichCPR
- 116480-60-5
- J-510441
- AKOS005070840
- CS-0441421
- HNOKHIURIJOQKM-UHFFFAOYSA-N
- A803623
- 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile
- BDBM50209177
- 6Y-0003
- MFCD08276951
- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile
-
- MDL: MFCD08276951
- インチ: InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15/h2-4,8,10,17H,5-7H2,1H3
- InChIKey: HNOKHIURIJOQKM-UHFFFAOYSA-N
- ほほえんだ: CN1CC=C(CC1)C2=CNC3=C2C=C(C=C3)C#N
計算された属性
- せいみつぶんしりょう: 237.12675
- どういたいしつりょう: 237.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 42.82
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:


- 危険レベル:6.1
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029198782-1g |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | 97% | 1g |
$156.56 | 2023-09-04 | |
| Alichem | A029198782-25g |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | 97% | 25g |
$1691.76 | 2023-09-04 | |
| Ambeed | A966909-1g |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |
116480-60-5 | 95+% | 1g |
$159.0 | 2024-04-26 | |
| A2B Chem LLC | AE20938-1mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| Ambeed | A966909-5g |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |
116480-60-5 | 95+% | 5g |
$475.0 | 2024-04-26 | |
| A2B Chem LLC | AE20938-10mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| Chemenu | CM235752-5g |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |
116480-60-5 | 95% | 5g |
$523 | 2023-02-03 | |
| Matrix Scientific | 043648-500mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile, >95% |
116480-60-5 | >95% | 500mg |
$244.00 | 2023-09-09 | |
| TRC | M027695-50mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile |
116480-60-5 | 50mg |
$ 100.00 | 2022-06-04 | ||
| TRC | M027695-100mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile |
116480-60-5 | 100mg |
$ 160.00 | 2022-06-04 |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
116480-60-5 (3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile) 関連製品
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:116480-60-5)3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile

清らかである:99%
はかる:5g
価格 ($):428.0